molecular formula C62H112ClNO34 B13851072 Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride

Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride

Cat. No.: B13851072
M. Wt: 1451.0 g/mol
InChI Key: CLWHDCUOLBUHIV-RCASRGMPSA-N
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Description

Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound is characterized by the presence of multiple methyl and amino groups, which enhance its solubility and reactivity. Beta-cyclodextrin derivatives are widely studied for their ability to form inclusion complexes with various guest molecules, making them valuable in numerous scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride involves several steps. Initially, beta-cyclodextrin is dissolved in a suitable solvent such as dry dimethylformamide (DMF). Sodium hydroxide is then added to the solution, followed by the slow addition of methylating agents like dimethyl sulfate. The reaction mixture is stirred under controlled conditions to ensure complete methylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation can produce corresponding oximes or nitriles .

Scientific Research Applications

Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment. This property is exploited in various applications, such as drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride is unique due to the presence of both methyl and amino groups, which confer enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific interactions with guest molecules .

Properties

Molecular Formula

C62H112ClNO34

Molecular Weight

1451.0 g/mol

IUPAC Name

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18S,20S,21S,23R,25S,26S,28R,30R,31R,33R,35R,36S,37R,38S,39R,40R,41S,42R,43S,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-10,15,20,25,30,35-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C62H111NO34.ClH/c1-64-22-29-36-43(71-8)51(79-16)58(86-29)94-38-31(24-66-3)88-60(53(81-18)45(38)73-10)96-40-33(26-68-5)90-62(55(83-20)47(40)75-12)97-41-34(27-69-6)89-61(54(82-19)48(41)76-13)95-39-32(25-67-4)87-59(52(80-17)46(39)74-11)93-37-30(23-65-2)85-57(50(78-15)44(37)72-9)91-35-28(21-63)84-56(92-36)49(77-14)42(35)70-7;/h28-62H,21-27,63H2,1-20H3;1H/t28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61+,62-;/m1./s1

InChI Key

CLWHDCUOLBUHIV-RCASRGMPSA-N

Isomeric SMILES

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@H]4[C@@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CN)COC)COC)COC)COC)COC)OC)OC.Cl

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CN)COC)COC)COC)COC)COC)OC)OC.Cl

Origin of Product

United States

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